Silver tetrafluoroborate Silver tetrafluoroborate Silver tetrafluoroborate (AgBF4) is used as a Lewis acid in organic synthesis. It is known to have a high affinity towards organic halides. It is employed in organic reactions like activation of acyl chlorides, nucleophilic substitution, rearrangement, cycloaddition, cyclization, ring expansion and oxidation.

Brand Name: Vulcanchem
CAS No.: 14104-20-2
VCID: VC20956492
InChI: InChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1
SMILES: [B-](F)(F)(F)F.[Ag+]
Molecular Formula: AgBF4
Molecular Weight: 194.68 g/mol

Silver tetrafluoroborate

CAS No.: 14104-20-2

Cat. No.: VC20956492

Molecular Formula: AgBF4

Molecular Weight: 194.68 g/mol

* For research use only. Not for human or veterinary use.

Silver tetrafluoroborate - 14104-20-2

Specification

CAS No. 14104-20-2
Molecular Formula AgBF4
Molecular Weight 194.68 g/mol
IUPAC Name silver;tetrafluoroborate
Standard InChI InChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1
Standard InChI Key CCAVYRRHZLAMDJ-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.[Ag+]
Canonical SMILES [B-](F)(F)(F)F.[Ag+]

Introduction

Chemical Properties and Structure

Silver tetrafluoroborate exhibits distinctive structural characteristics that contribute to its chemical reactivity. According to X-ray crystallography studies, the solid compound consists of Ag⁺ centers bound to four fluoride sites of the BF₄⁻ anions . This coordination geometry influences the compound's stability and reactivity patterns in chemical transformations.
The chemical properties of silver tetrafluoroborate can be summarized in the following table:

PropertyValue
Chemical FormulaAgBF₄
Molecular Weight194.67 g/mol
CAS Number14104-20-2
SMILES Notation[Ag+].[F-]B+3([F-])[F-]
InChIInChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1
InChI KeyCCAVYRRHZLAMDJ-UHFFFAOYSA-N
The BF₄⁻ anion is considered a weakly coordinating anion, which contributes significantly to the reactivity profile of silver tetrafluoroborate. This property enables the compound to participate in numerous chemical transformations where the silver cation can coordinate with various ligands while the tetrafluoroborate anion remains relatively non-interfering .

Preparation Methods

Silver tetrafluoroborate can be synthesized through several methods, each offering specific advantages depending on the intended application and available resources. These preparation routes provide options for laboratory-scale synthesis with varying complexity and requirements.

Aqueous Method

A straightforward preparation method involves dissolving silver carbonate in aqueous tetrafluoroboric acid. This approach represents one of the simplest routes for obtaining silver tetrafluoroborate and is suitable for laboratory-scale synthesis . The reaction proceeds according to the following general equation:
Ag₂CO₃ + 2HBF₄ → 2AgBF₄ + H₂O + CO₂

Fluoride Treatment Method

Silver tetrafluoroborate can also be produced by treating silver(I) fluoride with boron trifluoride in nitromethane solution . This method utilizes the reactivity of silver(I) fluoride with the Lewis acid BF₃:
AgF + BF₃ → AgBF₄

Oxide Reaction Method

Physical Characteristics

Silver tetrafluoroborate possesses distinct physical properties that influence its handling, storage, and application in various chemical processes. Understanding these characteristics is essential for researchers working with this compound.

Physical PropertyCharacteristic
AppearanceWhite solid (commercial samples often gray)
Melting Point70-73°C
SolubilityHighly soluble in water and polar organic solvents (acetone, alcohols, acetonitrile, THF)
Thermal StabilityGood thermal stability but decomposes at elevated temperatures, releasing toxic gases
The high solubility of silver tetrafluoroborate in polar solvents makes it particularly useful for solution-phase chemistry. This property facilitates its application in various reactions where homogeneous conditions are required . The compound exhibits good thermal stability under normal conditions but can decompose when exposed to elevated temperatures, a factor that must be considered during handling and storage .

Laboratory Applications

Silver tetrafluoroborate, sometimes referred to as "silver BF-4" in laboratory settings, has found numerous applications in chemical research and industrial processes due to its unique properties and reactivity patterns.

Oxidation Reactions

In dichloromethane solvent, silver tetrafluoroborate functions as a moderately strong oxidant . This property makes it valuable in oxidation reactions involving electron-rich complexes, particularly in inorganic and organometallic chemistry where controlled oxidation is required. The oxidative capacity of silver tetrafluoroborate enables selective transformations that might be difficult to achieve with other oxidizing agents.

Halide Abstraction

One of the most common applications of silver tetrafluoroborate is in halide abstraction reactions. Similar to silver hexafluorophosphate, it is commonly employed to replace halide anions or ligands with weakly coordinating tetrafluoroborate anions . The process is driven by the precipitation of the corresponding silver halide, which is typically insoluble in the reaction medium. This application is particularly valuable in organometallic chemistry and catalyst preparation, where halide-free metal complexes are often required.
The reaction can be represented as:
M-X + AgBF₄ → M-BF₄ + AgX↓
(where M represents a metal center and X represents a halide)

Alkyne Hydroarylation

Silver tetrafluoroborate serves as an effective activator for gold catalysts in hydroarylation reactions. When used with gold(I) complexes like IPrAuCl, it exhibits remarkable catalytic activity in the intermolecular hydroarylation of alkynes with simple unfunctionalized arenes. Under acidic conditions at room temperature, this catalytic system demonstrates higher activity and selectivity compared to traditional palladium(II) catalysts . The mononuclear gold(I) complex IPrAuCl, when activated with one equivalent of silver tetrafluoroborate, performs significantly better than commonly employed palladium(II) catalysts and remains active, albeit to a lesser extent, even under neutral conditions.

Glycosylation Reactions

The compound serves as a potent promoter for chemical glycosylation reactions, facilitating the formation of glycosidic bonds in carbohydrate chemistry . Its efficiency in abstracting leaving groups makes it particularly valuable in stereoselective glycosylation processes where precise control over stereochemistry is required.

Cyclization Reactions

Silver tetrafluoroborate catalyzes various cyclization reactions, including electrophilic cascade cyclization. A notable example is its application in the synthesis of halo-substituted benzo[a]fluorenols, where it provides a facile approach to these complex structures . Research published in organic chemistry journals has highlighted the novelty of silver tetrafluoroborate-catalyzed electrophilic cascade cyclization reactions as an efficient approach to synthesizing complex organic structures.

Applications in Imaging Systems

In silver halide-based imaging systems, silver tetrafluoroborate plays a role in the coordination chemistry of antifoggants. Research has investigated its complexes with compounds like 2-tribromomethylsulfonylbenzothiazole to understand how these materials function in photographic materials . These studies provide insights into the molecular mechanisms underlying the elimination of fog centers in silver halide-based photographic materials, contributing to advancements in imaging technology.

Safety AspectConsideration
ToxicityCan be harmful if ingested or inhaled
Thermal DecompositionMay release toxic gases at elevated temperatures
ReactivityExhibits good stability but can react with incompatible materials
StorageShould be stored in a cool, dry place away from light
Appropriate personal protective equipment, including gloves and eye protection, should be used when handling silver tetrafluoroborate . Additionally, exposure should be minimized, and work should be conducted in well-ventilated areas to prevent inhalation of particulates or vapors. The compound should be stored in sealed containers in a cool, dry location away from incompatible materials and sources of ignition.

Research Interest and Recent Developments

Silver tetrafluoroborate continues to attract significant research interest across multiple disciplines of chemistry. Its versatility and unique properties drive ongoing investigations into novel applications and improved synthetic methodologies.

Publication Trends

Publication data reveals sustained research interest in silver tetrafluoroborate over several decades. The compound has been the subject of 238 publications, receiving 4,219 citations, highlighting its importance in chemical research . The publication activity spans various fields, including inorganic chemistry, catalysis, materials science, and imaging technology, demonstrating the compound's multidisciplinary relevance.

Coordination Chemistry

Recent research has explored the coordination chemistry of silver tetrafluoroborate with various ligands. Studies on complexes with benzothiazole derivatives have revealed that coordination primarily occurs through nitrogen atoms rather than through silver-bromine bonds . Specifically, research on the [bis-(2-tribromomethylsulfonylbenzothiazole)silver(I)-tetrafluoroborate] complex has shown that the ligands coordinate to silver through the ring nitrogen and weak Ag–O=S– bonds, with no indication of Ag···Br bonding. These findings contribute to understanding the behavior of silver complexes in various applications, including their role as antifoggants in photographic materials.

Advanced Catalytic Systems

Ongoing research focuses on developing more efficient catalytic systems incorporating silver tetrafluoroborate. These systems aim to enhance reaction rates, improve selectivity, and enable more environmentally friendly chemical processes . The compound's role in gold-catalyzed reactions has been particularly fruitful, with studies demonstrating its effectiveness as an activator for various transformations including hydroarylation, cyclization, and functionalization of unsaturated compounds.

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